BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
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Overview
Description
BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C17H22Cl3N3O4S It is known for its unique chemical structure, which includes a butyl group, a benzoate ester, and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Trichloroethyl Intermediate: This involves the reaction of trichloroacetonitrile with ethyl carbamate under controlled conditions to form the trichloroethyl intermediate.
Coupling with Benzoic Acid Derivative: The trichloroethyl intermediate is then reacted with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzoate ester moiety may also play a role in its biological activity by facilitating cellular uptake and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-{[({2,2,2-TRICHLORO-1-[(2,4-DICHLOROBENZOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
- BUTYL 4-{[({2,2,2-TRICHLORO-1-[(PHENYLACETYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Uniqueness
BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group and the benzoate ester moiety makes it particularly interesting for research in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-(ethoxycarbonylamino)ethyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl3N3O4S/c1-3-5-10-27-13(24)11-6-8-12(9-7-11)21-15(28)22-14(17(18,19)20)23-16(25)26-4-2/h6-9,14H,3-5,10H2,1-2H3,(H,23,25)(H2,21,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYECSWWWZGWJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303061-92-9 |
Source
|
Record name | BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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